molecular formula C11H7N3O B8300396 3-(4-Hydroxyphenyl)pyrazine-2-carbonitrile

3-(4-Hydroxyphenyl)pyrazine-2-carbonitrile

Cat. No. B8300396
M. Wt: 197.19 g/mol
InChI Key: XVFOMJDMDPXLAT-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 86A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 3-chloropyrazine-2-carbonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 10.14 (s, 1H), 8.95 (d, J=2.45 Hz, 1H), 8.73 (d, J=2.45 Hz, 1H), 7.83-7.85 (m, 2H), 6.95-6.99 (m, 2H). ESI (+)/MS: 211 (M+H)+.
Name
compound 34D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S1C2C=CC=CC=2N=C1N(COCC[Si](C)(C)C)C(C1C=CC=C2C=1CN(C1SC(C3C=CC(CO)=CC=3)=C(C(OCC)=O)N=1)CC2)=O.OCC1C=CC(B(O)O)=CC=1.Cl[C:61]1[C:62]([C:67]#[N:68])=[N:63][CH:64]=[CH:65][N:66]=1.CC1(C)C(C)(C)OB([C:77]2[CH:82]=[CH:81][C:80]([OH:83])=[CH:79][CH:78]=2)O1>>[OH:83][C:80]1[CH:81]=[CH:82][C:77]([C:61]2[C:62]([C:67]#[N:68])=[N:63][CH:64]=[CH:65][N:66]=2)=[CH:78][CH:79]=1

Inputs

Step One
Name
compound 34D
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N(C(=O)C=2C=CC=C1CCN(CC21)C=2SC(=C(N2)C(=O)OCC)C2=CC=C(C=C2)CO)COCC[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CN1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C(=NC=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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